molecular formula H2KNbO B12336572 CID 156594539

CID 156594539

Cat. No.: B12336572
M. Wt: 150.020 g/mol
InChI Key: ZVKHMQVAFCLOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium niobate is an inorganic compound with the chemical formula KNbO₃. It is a colorless solid that is classified as a perovskite ferroelectric material. Potassium niobate exhibits nonlinear optical properties and is a component of some lasers. It is known for its high refractive indices and excellent piezoelectric, ferroelectric, and photorefractive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium niobate can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and solid-state reactions. One common method involves reacting potassium carbonate (K₂CO₃) with niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures around 1100°C .

Industrial Production Methods

In industrial settings, potassium niobate is often produced using the top-seeded solution growth method. This method involves using potassium oxide (K₂O) as a self-flux to grow single crystals of potassium niobate. The synthesized powder and grown crystals are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Potassium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability and resistance to chemical degradation.

Common Reagents and Conditions

Common reagents used in reactions with potassium niobate include strong acids and bases. For example, potassium hydroxide (KOH) is often used in hydrothermal synthesis to control the morphology of potassium niobate nanostructures .

Major Products

The major products formed from reactions involving potassium niobate depend on the specific reaction conditions. For instance, under UV irradiation, potassium niobate exhibits promising photocatalytic properties, leading to the degradation of organic pollutants .

Mechanism of Action

The mechanism of action of potassium niobate is primarily based on its ferroelectric and nonlinear optical properties. The compound exhibits a perovskite-like crystalline structure with temperature-dependent crystalline phases, including rhombohedral, orthorhombic, tetragonal, and cubic phases . These structural changes contribute to its unique properties, such as high refractive indices and excellent piezoelectric and ferroelectric behavior. The permanent internal polarization of potassium niobate enhances its photocatalytic activity by effectively separating photoexcited charge carriers .

Comparison with Similar Compounds

Potassium niobate can be compared with other similar compounds, such as sodium niobate (NaNbO₃) and lithium niobate (LiNbO₃). These compounds share similar perovskite structures and exhibit ferroelectric and piezoelectric properties. potassium niobate is unique due to its higher chemical stability, lower toxicity, and environmental compatibility . Additionally, potassium niobate has a higher refractive index and better nonlinear optical properties compared to its counterparts .

List of Similar Compounds

  • Sodium niobate (NaNbO₃)
  • Lithium niobate (LiNbO₃)
  • Strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆)
  • Potassium sodium niobate (K₀.₅Na₀.₅NbO₃)

Q & A

Basic Research Questions

Q. How to formulate a research question investigating the biochemical interactions of CID 156594539?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (Intervention) affect [specific protein/enzyme] (Population) compared to [existing compound] (Comparison) in vitro (Outcome) over a 24-hour period (Time)?" .
  • Key Steps :

  • Define the biochemical target (e.g., enzyme inhibition).
  • Identify gaps in existing literature (e.g., lack of comparative studies).
  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality .

Q. What are best practices for designing initial experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Follow reproducibility guidelines from materials and methods sections in peer-reviewed protocols .
  • Steps :

  • Use standardized assays (e.g., HPLC for purity, spectrophotometry for solubility).
  • Include controls (e.g., solvents, known analogs) and triplicate measurements.
  • Document all parameters (temperature, pH, instrumentation settings) for replication .

Q. How to conduct a systematic literature review on this compound’s prior applications?

  • Methodological Answer :

  • Use databases like PubMed or SciFinder with search terms "this compound" + [property/application].
  • Filter results by relevance (e.g., mechanistic studies vs. synthetic routes) and credibility (prioritize high-impact journals) .
  • Organize findings into thematic tables (e.g., "Reported IC50 Values", "Synthetic Pathways") .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on this compound’s efficacy across different biological models?

  • Methodological Answer :

  • Perform meta-analysis of discrepancies (e.g., variance in IC50 values).
  • Evaluate confounding variables: model specificity (cell lines vs. animal models), assay conditions (pH, temperature), or batch-to-batch compound variability .
  • Use error propagation analysis to quantify uncertainty in measurements .

Q. What advanced techniques validate this compound’s mechanism of action in complex systems?

  • Methodological Answer :

  • Combine computational modeling (e.g., molecular docking) with experimental validation (e.g., CRISPR-based gene knockout to confirm target relevance) .
  • Employ multi-omics approaches (transcriptomics, proteomics) to identify downstream effects .

Q. How to optimize experimental protocols for synthesizing this compound with high reproducibility?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time).
  • Characterize intermediates via NMR and mass spectrometry at each step .
  • Publish detailed synthetic procedures in supplementary materials, adhering to journal guidelines .

Q. What strategies address ethical considerations in using this compound in preclinical studies?

  • Methodological Answer :

  • Follow 3R principles (Replacement, Reduction, Refinement) for animal studies.
  • Obtain ethics committee approval and document compliance with ARRIVE guidelines for reporting .

Q. Data Analysis & Reporting

Q. How to structure a manuscript reporting this compound’s novel applications?

  • Methodological Answer :

  • Introduction : Link gaps in literature to your hypothesis .
  • Results : Use subheadings for clarity (e.g., "Structural Characterization", "In Vivo Efficacy").
  • Discussion : Contrast findings with prior studies; highlight limitations (e.g., sample size) .
  • Supplementary Materials : Include raw data tables, spectra, and code for computational analyses .

Q. How to handle non-reproducible results in this compound studies?

  • Methodological Answer :

  • Audit lab protocols for deviations (e.g., storage conditions, equipment calibration).
  • Replicate experiments in an independent lab and report both attempts transparently .

Q. Interdisciplinary Approaches

Q. How to integrate computational chemistry with experimental data for this compound?

  • Methodological Answer :
  • Use docking simulations to predict binding affinities; validate with SPR (Surface Plasmon Resonance) .
  • Apply machine learning to correlate structural features with activity data .

Properties

Molecular Formula

H2KNbO

Molecular Weight

150.020 g/mol

InChI

InChI=1S/K.Nb.H2O/h;;1H2

InChI Key

ZVKHMQVAFCLOPB-UHFFFAOYSA-N

Canonical SMILES

O.[K].[Nb]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.